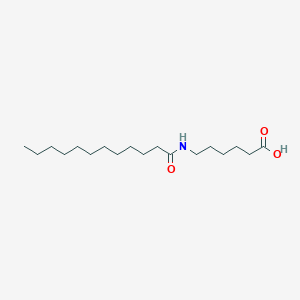
N-lauroyl-6-aminocaproic acid
Overview
Description
N-lauroyl-6-aminocaproic acid, also known as 6-(lauroylamino)hexanoic acid, is a chemical compound with the molecular formula C18H35NO3 and a molecular weight of 313.5 g/mol . This compound is characterized by the presence of a lauramido group attached to a hexanoic acid backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-lauroyl-6-aminocaproic acid typically involves the reaction of lauric acid with hexanoic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-lauroyl-6-aminocaproic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the lauramido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Forms primary amines.
Substitution: Results in various substituted amides.
Scientific Research Applications
N-lauroyl-6-aminocaproic acid finds applications in multiple scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-lauroyl-6-aminocaproic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
6-Aminohexanoic acid: An analog with an amino group instead of the lauramido group.
6-Hydroxyhexanoic acid: Contains a hydroxyl group in place of the lauramido group.
Uniqueness: N-lauroyl-6-aminocaproic acid is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C18H35NO3 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
6-(dodecanoylamino)hexanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-11-14-17(20)19-16-13-10-12-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
SPCWGIMHYNOHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














